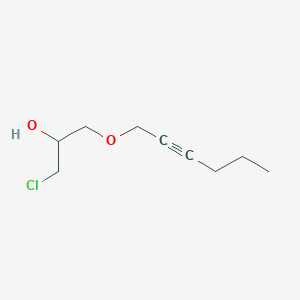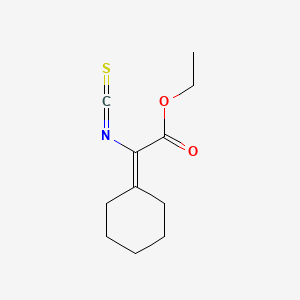
Ethyl cyclohexylidene(isothiocyanato)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyclohexylidene(isothiocyanato)acetate is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The compound features a unique structure that combines an ethyl ester with a cyclohexylidene and an isothiocyanato group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyclohexylidene(isothiocyanato)acetate typically involves the reaction of cyclohexylideneacetate with an isothiocyanate precursor. One common method is the reaction of cyclohexylideneacetate with phenyl chlorothionoformate in the presence of a base such as sodium hydroxide . This reaction proceeds through the formation of an intermediate, which then reacts with the isothiocyanate precursor to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs a one-pot process that involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2) followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This method is advantageous due to its simplicity and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyclohexylidene(isothiocyanato)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl cyclohexylidene(isothiocyanato)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and thioureas.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl cyclohexylidene(isothiocyanato)acetate involves its reactivity as an electrophile. The isothiocyanate group can react with nucleophiles such as amines, thiols, and hydroxyl groups in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in organic reactions.
Phenyl isothiocyanate: Used for amino acid sequencing in the Edman degradation.
Allyl isothiocyanate: Known for its presence in mustard oils and its biological activity.
Uniqueness
Ethyl cyclohexylidene(isothiocyanato)acetate is unique due to its combined ester and isothiocyanate functionalities, which provide a versatile platform for various chemical transformations and applications in multiple fields.
Properties
CAS No. |
51110-22-6 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
ethyl 2-cyclohexylidene-2-isothiocyanatoacetate |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)10(12-8-15)9-6-4-3-5-7-9/h2-7H2,1H3 |
InChI Key |
DXLCLVIXNDYPEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCCCC1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



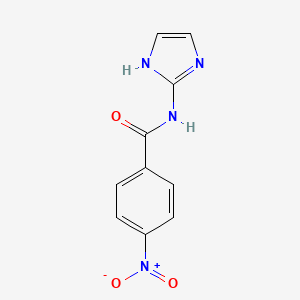
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
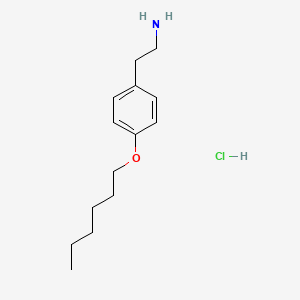
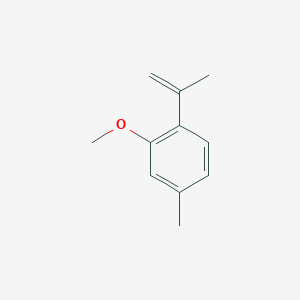

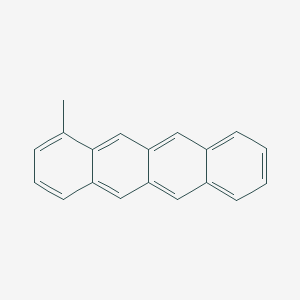

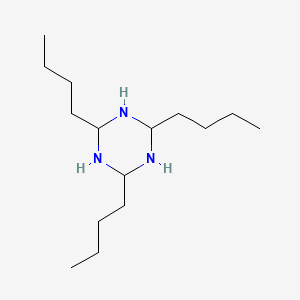
![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
